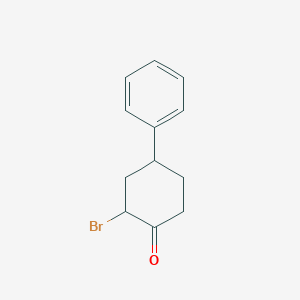
2-Bromo-4-phenylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-phenylcyclohexan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C12H13BrO and its molecular weight is 253.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
2-Bromo-4-phenylcyclohexan-1-one serves as an important intermediate in organic synthesis , particularly in the production of pharmaceuticals and agrochemicals. Its unique structure allows for various synthetic transformations, making it a valuable building block in the development of complex molecules.
Key Applications:
-
Pharmaceutical Synthesis :
- Used as a precursor for synthesizing various bioactive compounds .
- Potential applications include the development of analgesics, sedatives, and anticonvulsants due to its structural similarities with known pharmacological agents.
- Building Block for Isochromenes :
- Bromination Reactions :
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
-
Direct Bromination :
- Bromination of 4-phenylcyclohexanone using brominating agents (e.g., N-bromosuccinimide) under controlled conditions.
- One-Pot Reactions :
Research into the biological activity of this compound is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their effects on biological systems, including enzyme inhibition and modulation of neurotransmitter receptors. The presence of the bromine atom may enhance lipophilicity, potentially affecting bioavailability and interaction with biological targets.
Case Studies
While specific studies on this compound are scarce, related compounds have demonstrated significant biological activity:
- Isochromene Derivatives :
-
Pharmacological Investigations :
- Studies on structurally similar brominated compounds show enhanced binding affinities due to halogen bonding interactions, indicating potential for further investigation into the pharmacological profiles of this compound.
Eigenschaften
CAS-Nummer |
1079-68-1 |
|---|---|
Molekularformel |
C12H13BrO |
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
2-bromo-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
ZBWHAEPVTLBSAG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)Br |
Kanonische SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)Br |
Synonyme |
Cyclohexanone, 2-broMo-4-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















